1-benzyl-N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine
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Overview
Description
1-BENZYL-N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-BENZYL-N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of benzimidazole intermediates, followed by benzylation and subsequent coupling reactions. Common reagents used in these reactions include benzyl chloride, sodium hydride, and various solvents like dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions usually involve heating and stirring under inert atmospheres to ensure high yields and purity .
Chemical Reactions Analysis
1-BENZYL-N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced benzimidazole derivatives.
Scientific Research Applications
1-BENZYL-N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with various molecular targets. In biological systems, it can bind to DNA, interfering with replication and transcription processes. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also interacts with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
1-BENZYL-N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE can be compared with other benzimidazole derivatives such as:
N-(1H-1,3-BENZODIAZOL-2-YL)BENZAMIDE: This compound has a simpler structure and is used in similar applications but lacks the additional benzyl groups that enhance the properties of 1-BENZYL-N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE.
1-BENZYL-1H-1,3-BENZODIAZOL-2-AMINE: This compound is structurally similar but does not have the extended benzimidazole framework, making it less versatile in certain applications.
Properties
Molecular Formula |
C29H25N5 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
1-benzyl-N-[(1-benzylbenzimidazol-2-yl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C29H25N5/c1-3-11-22(12-4-1)20-33-26-17-9-7-15-24(26)31-28(33)19-30-29-32-25-16-8-10-18-27(25)34(29)21-23-13-5-2-6-14-23/h1-18H,19-21H2,(H,30,32) |
InChI Key |
JASWAWGPBOPASZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC4=NC5=CC=CC=C5N4CC6=CC=CC=C6 |
Origin of Product |
United States |
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